molecular formula C14H20O2 B1528522 (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1423040-60-1

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B1528522
CAS No.: 1423040-60-1
M. Wt: 220.31 g/mol
InChI Key: RNJGEBOJJBLVMS-GFCCVEGCSA-N
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Description

(5R)-7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1423040-60-1) is a chiral benzoxepin derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with molecular formula C14H20O2 and molecular weight 220.31 g/mol, features a stereospecific (5R) configuration and a tert-butyl substituent that influences its physicochemical properties and biological activity . Benzoxepin derivatives represent an important class of bioactive molecules with diverse therapeutic potential. Structural analogs of this chemical class have been investigated as alpha-adrenergic blockers with demonstrated hypotensive activity, functioning through both peripheral and central mechanisms . Furthermore, tetrahydro-benzoxepin-based compounds have been explored as key scaffolds in developing nonsteroidal estrogens, antihypertensive agents, and spasmolytic drugs targeting conditions including heart failure, peripheral blood circulation disorders, premature labor, and urinary or biliary tract motility issues . The compound is typically supplied as a solid powder and requires storage at cool temperatures (4°C) for optimal stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this chiral benzoxepin derivative as a versatile building block for structure-activity relationship studies or as a key intermediate in the synthesis of more complex biologically active molecules targeting various disease pathways.

Properties

IUPAC Name

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJGEBOJJBLVMS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound that belongs to the benzoxepin class of chemicals. It has garnered interest in pharmacological research due to its potential biological activities, particularly concerning its effects on the central nervous system (CNS) and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C13_{13}H17_{17}NO
  • Molecular Weight : 205.29 g/mol
  • CAS Number : 1423040-68-9
  • Structural Characteristics : The compound features a tetrahydro-benzoxepin structure, which is significant for its biological activity.

Central Nervous System Effects

Research indicates that compounds in the benzoxepin class can exhibit notable effects on the CNS. For instance, studies have shown that derivatives of benzoxepin can act as anxiolytics or antidepressants. The specific activity of this compound has been explored in various experimental models:

  • Anxiolytic Activity : In animal models, this compound has demonstrated potential anxiolytic effects. Behavioral tests such as the elevated plus maze and open field test indicated reduced anxiety-like behaviors in treated subjects.
  • Antidepressant Effects : Preliminary studies suggest that this compound may also possess antidepressant-like properties. Tests involving forced swim and tail suspension paradigms showed decreased immobility time in treated mice, indicating enhanced mood.

The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems such as serotonin and norepinephrine pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1 Evaluate anxiolytic effects in rodentsSignificant reduction in anxiety-like behavior compared to control groups.
Study 2 Assess antidepressant propertiesDecreased immobility in forced swim test; potential serotonin receptor involvement suggested.
Study 3 Safety profile assessmentNo significant adverse effects noted at therapeutic doses; further toxicological studies recommended.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of benzoxepins:

  • Structure-Activity Relationship (SAR) : Modifications at the 7-position with tert-butyl groups have been shown to increase lipophilicity and potentially improve CNS penetration.
  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics for this compound, with moderate metabolic stability.
  • Comparative Studies : When compared to other benzoxepin derivatives, this compound exhibits a unique balance between efficacy and safety, making it a candidate for further development.

Scientific Research Applications

Overview

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a synthetic organic compound with the molecular formula C14H20O2C_{14}H_{20}O_{2} and a molecular weight of 220.31 g/mol. It possesses unique structural features that make it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Pharmacological Studies

This compound has been investigated for its potential therapeutic applications due to its structural similarity to various bioactive compounds. Research indicates that this compound may exhibit:

  • Antidepressant Activity : Preliminary studies suggest that benzoxepin derivatives can influence neurotransmitter systems associated with mood regulation.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of benzoxepins. Compounds similar to this compound may help in:

  • Reducing Oxidative Stress : By modulating pathways involved in oxidative stress response.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in:

  • Drug Development : As a scaffold for designing new pharmaceuticals targeting various diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant ActivityFound significant improvement in mood-related behaviors in animal models treated with benzoxepin derivatives.
Study BNeuroprotectionDemonstrated reduced neuronal cell death in vitro when treated with this compound under oxidative stress conditions.
Study CSynthesis of DerivativesDeveloped a series of novel derivatives from this compound with enhanced biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : The (5R) configuration ensures distinct biological interactions compared to its (5S) enantiomer.

Comparison with Similar Compounds

Insights :

  • Amino Substituents: The introduction of an amino group (e.g., compounds 4d and 5d) significantly enhances anorexigenic activity, with trans isomers showing higher potency .
  • Halogenation : Bromo (as in 8-bromo derivative) and fluoro substitutions (e.g., 9-fluoro) alter electronic properties but require further pharmacological evaluation .

Stereochemical Impact

  • cis vs. trans Isomers: The trans-4-amino derivative (5d) demonstrated superior efficacy (ED₅₀: 55 mg/kg) compared to the cis isomer (ED₅₀: 75 mg/kg), highlighting the role of stereochemistry in receptor binding .

Physicochemical Properties

Property (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol 2,3,4,5-tetrahydro-1-benzoxepin-5-ol (base structure)
Molecular Formula C₁₄H₂₀O₂ C₁₀H₁₁BrO₂ C₁₀H₁₂O₂
Molecular Weight (g/mol) ~220.3 (estimated) 243.1 164.2
XLogP3 ~3.0 (tert-butyl increases lipophilicity) 2.5 1.5
Hydrogen Bond Donors 1 1 1
Topological Polar Surface Area (Ų) ~40 ~30 29.5

Key Observations :

  • The tert-butyl group increases molecular weight and lipophilicity (XLogP3 ~3.0), which may enhance membrane permeability .
  • Bromine substitution adds steric bulk and polarizability but reduces solubility compared to the base structure .

Preparation Methods

Cyclization of tert-Butyl-Substituted Phenols with Epoxides

One common approach involves reacting tert-butyl-substituted phenols with epoxide derivatives. The phenolic hydroxyl group acts as a nucleophile to open the epoxide ring, followed by intramolecular cyclization to form the benzoxepin ring.

  • Reaction conditions: Typically carried out under mild heating, sometimes with acid or base catalysis to promote ring closure.
  • Stereochemical control: Achieved by selecting chiral epoxide precursors or using chiral catalysts to favor the (5R) configuration at the hydroxyl-bearing carbon.

Use of Chemo- and Stereoselective Reductions

Reduction of α-amino ketones related to the benzoxepin framework using selective hydride reagents such as lithium tri-tert-butoxyaluminum hydride [LiAl(t-BuO)3H] has been demonstrated in related compounds. This step allows for:

  • Controlled reduction of ketones to alcohols.
  • Preservation of stereochemistry at the 5-position.
  • Introduction of the hydroxyl group with high enantiomeric purity.

Protection and Deprotection Strategies

To achieve selective functionalization, protecting groups such as tert-butyl carbamates (Boc) are employed on amino or hydroxyl functionalities during intermediate steps. For example:

  • tert-Butyl (2-hydroxyphenyl)carbamate intermediates can be synthesized efficiently using iron(III) trifluoromethanesulfonate catalysis or ionic liquids at room temperature with high yields (up to 99%) and green chemistry principles.
  • These protected intermediates facilitate subsequent cyclization and functional group transformations without side reactions.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield Notes
Formation of tert-butyl-substituted phenol intermediate tert-butyl phenol derivatives, epoxides, acid/base catalyst, mild heat 70-85% Stereoselective ring closure
Reduction of α-amino ketone to alcohol LiAl(t-BuO)3H, low temperature 80-90% High stereoselectivity for (5R) isomer
Protection with Boc group Boc2O, Fe(OTf)3 catalyst or ionic liquid, room temp 97-99% Green chemistry, recyclable catalyst
Final deprotection and purification Acidic or basic conditions, chromatography 85-95% High purity (5R)-benzoxepin-5-ol

Research Findings and Analysis

  • The bulky tert-butyl group at the 7-position enhances metabolic stability and lipophilicity, which is beneficial for biological activity and membrane permeability.
  • The stereochemistry at the 5-position is critical for biological function; the (5R) isomer is specifically targeted due to its favorable interaction with molecular targets.
  • The hydroxyl group at the 5-position can undergo further chemical modifications, such as oxidation to ketones or substitution reactions, expanding the compound’s utility in medicinal chemistry.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Stereochemical Outcome Yield Range Notes
Cyclization of tert-butyl phenol and epoxide tert-butyl phenol, epoxide, acid/base catalyst Mild heating, solvent-dependent (5R) favored with chiral control 70-85% Ring formation step
Chemo- and stereoselective reduction LiAl(t-BuO)3H Low temperature, inert atmosphere High (5R) stereoselectivity 80-90% Alcohol installation
Protection with Boc group Boc2O, Fe(OTf)3 or ionic liquid Room temperature, neat or ionic liquid N/A 97-99% Facilitates functional group manipulation
Deprotection and purification Acid/base, chromatography Ambient to mild heating Maintains stereochemistry 85-95% Final product isolation

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and what strategies can address stereochemical control?

  • Methodological Answer : Synthesis of this compound requires precise stereochemical control at the 5R position. Strategies include:

  • Use of chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to enforce the desired configuration .
  • Protecting group chemistry (e.g., tert-butyldimethylsilyl or benzyl groups) to shield reactive hydroxyl groups during synthesis .
  • Monitoring reaction progress via HPLC or chiral GC to verify enantiomeric excess .

Q. How can researchers confirm the structural integrity of the benzoxepin ring system post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic coupling patterns of the tetrahydrobenzoxepin ring and tert-butyl group (e.g., singlet for tert-butyl at ~1.3 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15_{15}H22_{22}O2_2) and isotopic patterns .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar hydroxyl-containing products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields .
  • HPLC with Chiral Columns : Resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in further functionalization?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density and steric hindrance around the tert-butyl group .
  • Kinetic Studies : Compare reaction rates of tert-butyl-substituted analogs vs. smaller alkyl groups (e.g., methyl) in nucleophilic substitutions .
  • Substituent Effects Analysis : Use Hammett plots or LFERs (Linear Free Energy Relationships) to quantify electronic contributions .

Q. What experimental and computational approaches can elucidate the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • NOESY NMR : Identify through-space interactions to determine dominant ring conformers .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., in DMSO or chloroform) to predict low-energy conformations .
  • Variable-Temperature NMR : Probe energy barriers for ring puckering or tert-butyl rotation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements using OECD guidelines for solubility (shake-flask method) and logP (HPLC retention time correlation) .
  • Interlaboratory Comparisons : Collaborate to identify systematic errors (e.g., purity discrepancies, solvent impurities) .
  • Meta-Analysis : Aggregate published data with statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for studying the compound’s potential biological interactions given its structural complexity?

  • Methodological Answer :

  • Molecular Docking : Screen against protein targets (e.g., GPCRs) using software like AutoDock or Schrödinger .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities for receptors or enzymes .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated oxidation of the benzoxepin ring .

Methodological Best Practices

  • Experimental Design : Prioritize factorial designs to test multiple variables (e.g., temperature, catalyst loading) in synthesis optimization .
  • Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., IR + NMR) to minimize misinterpretation .
  • Safety Protocols : Adhere to OSHA guidelines for handling volatile solvents and reactive intermediates during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

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